N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a trifluoromethylbenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have anti-tumor activity, suggesting they may interact with targets involved in cell proliferation and survival .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected . These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .
Pharmacokinetics
The physicochemical properties of benzofuran derivatives suggest that they may be well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds would likely depend on their specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes .
Result of Action
Given the biological activities of benzofuran compounds, it is likely that the compound could induce changes in cell proliferation, oxidative stress response, viral replication, and bacterial growth . These changes could potentially result in therapeutic effects, such as the inhibition of tumor growth or the reduction of viral or bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other drugs or substances .
Future Directions
Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research could focus on exploring the biological activities of this specific compound and developing methods for its synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Cu(I)-catalyzed coupling of N-tosylhydrazones with o-hydroxy or o-amino phenylacetylenes . This reaction proceeds through a coupling–allenylation–cyclization sequence under ligand-free conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield ketones or aldehydes, while reduction of the sulfonamide group would yield amines.
Scientific Research Applications
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases such as cancer or psoriasis.
Benzothiophene derivatives: These compounds have similar structures and are used as anticancer agents.
Uniqueness
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability compared to other benzofuran derivatives.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c19-18(20,21)13-5-7-14(8-6-13)27(24,25)22-10-9-15(23)17-11-12-3-1-2-4-16(12)26-17/h1-8,11,15,22-23H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFZQCBRRJOCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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